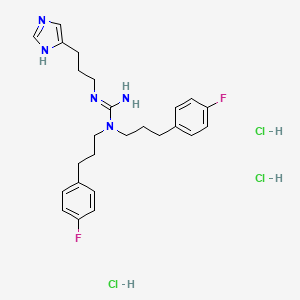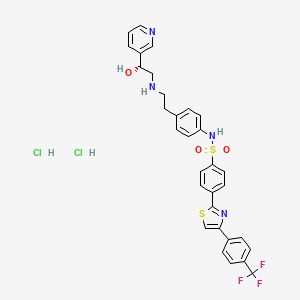
L-796568
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 796568 is a potent and selective beta 3 adrenergic receptor agonistThe compound exhibits high selectivity for beta 3 adrenergic receptors over beta 1 and beta 2 receptors, making it a promising candidate for therapeutic use .
Preparation Methods
The synthesis of L 796568 involves several steps:
Chlorination of 3-acetylpyridine: This is achieved using N-chlorosuccinimide in hydrochloric acid and acetic acid to produce (chloroacetyl)pyridine.
Enantioselective reduction: The (chloroacetyl)pyridine is then reduced using (-)-B-chlorodiisopinocampheylborane to yield ®-chlorohydrin.
Cyclization: The ®-chlorohydrin is cyclized to pyridyloxirane using potassium carbonate in boiling acetone.
Epoxide opening: The pyridyloxirane is opened with 4-aminophenethylamine to produce amino alcohol.
Protection and coupling: The amino alcohol is protected as the tert-butyl carbamate and then coupled with sulfonyl chloride to form the sulfonamide.
Deprotection: Finally, the tert-butyl carbamate is deprotected using trifluoroacetic acid to yield L 796568.
Chemical Reactions Analysis
L 796568 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced forms.
Scientific Research Applications
Chemistry: It is used as a tool compound to study beta 3 adrenergic receptor activation and its effects on energy metabolism.
Biology: The compound is used to investigate the role of beta 3 adrenergic receptors in adipose tissue and their impact on energy expenditure and fat metabolism.
Medicine: L 796568 has been explored as a potential therapeutic agent for treating obesity and related metabolic disorders due to its ability to increase energy expenditure and promote lipolysis.
Industry: The compound is used in research and development for creating new drugs targeting beta 3 adrenergic receptors
Mechanism of Action
L 796568 exerts its effects by selectively activating beta 3 adrenergic receptors. These receptors are primarily found in adipose tissue, where their activation leads to increased energy expenditure and lipolysis. The compound binds to the beta 3 adrenergic receptors, triggering a cascade of intracellular events that result in the breakdown of triglycerides into free fatty acids and glycerol, which are then used for energy production .
Comparison with Similar Compounds
L 796568 is unique in its high selectivity for beta 3 adrenergic receptors compared to other similar compounds. Some similar compounds include:
CL 316243: Another beta 3 adrenergic receptor agonist with similar effects on energy expenditure and lipolysis.
BRL 37344: A beta 3 adrenergic receptor agonist known for its role in stimulating lipolysis and thermogenesis.
SR 58611A: A beta 3 adrenergic receptor agonist with applications in obesity research. L 796568 stands out due to its greater selectivity and potency, making it a valuable tool for studying beta 3 adrenergic receptor functions and potential therapeutic applications
Properties
CAS No. |
211031-81-1 |
|---|---|
Molecular Formula |
C31H29Cl2F3N4O3S2 |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1 |
InChI Key |
CANSTXQBARAFMV-UJXPALLWSA-N |
SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
211031-81-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


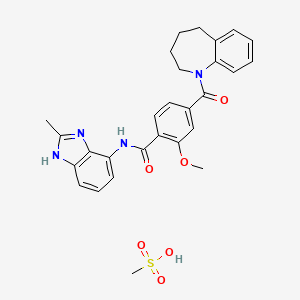
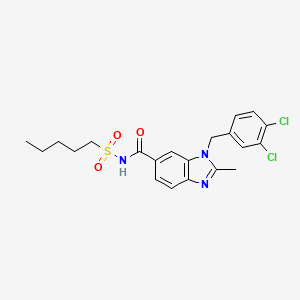
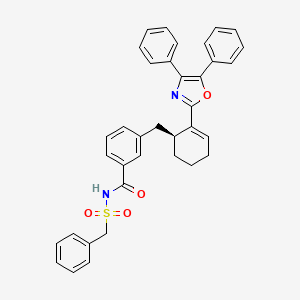
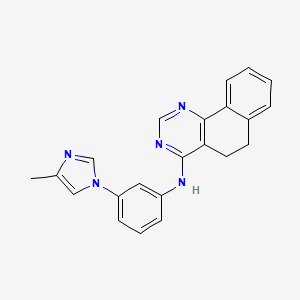
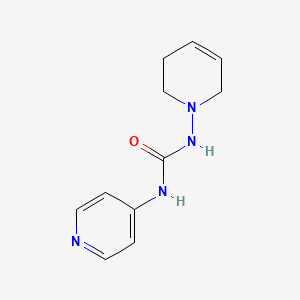
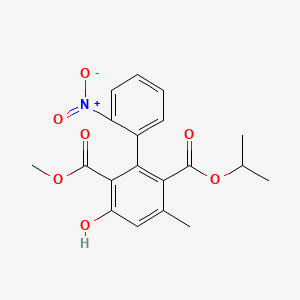
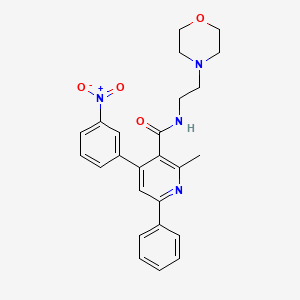

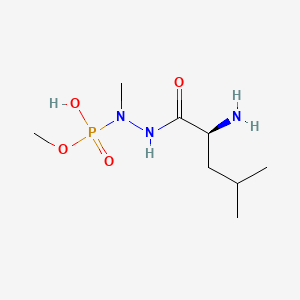
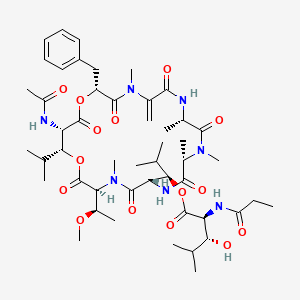
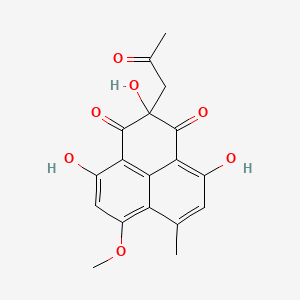
![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)

